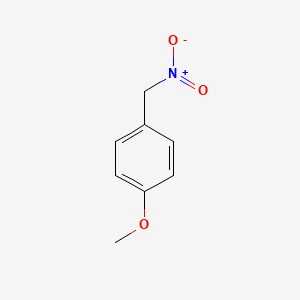
6-Aminononanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminononanoicacidhydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is a derivative of nonanoic acid, featuring an amino group at the sixth carbon position and a hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminononanoicacidhydrochloride typically involves the following steps:
Starting Material: The process begins with nonanoic acid.
Amination: The nonanoic acid undergoes amination at the sixth carbon position to introduce the amino group.
Hydrochloride Formation: The resulting 6-aminononanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Aminononanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
6-Aminononanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Aminononanoicacidhydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
6-Aminonicotinamide: Another amino derivative with different biological activities.
6-Aminopenicillanic Acid: Used in the synthesis of penicillin antibiotics.
6-Aminocaproic Acid: Known for its role in inhibiting fibrinolysis.
Uniqueness: 6-Aminononanoicacidhydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its applications in diverse fields highlight its versatility compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H20ClNO2 |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
6-aminononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |
Clé InChI |
HJKNTSJNHYGZPU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)





![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)







